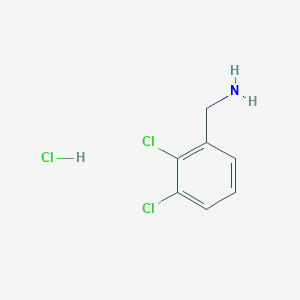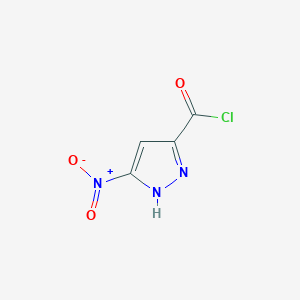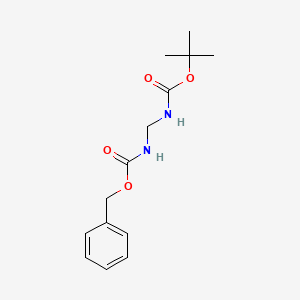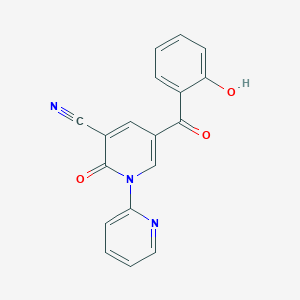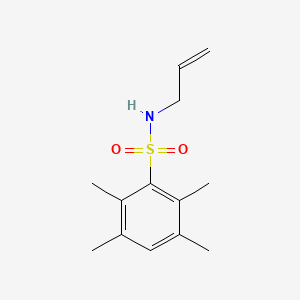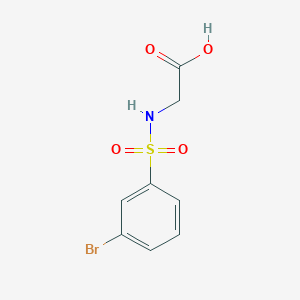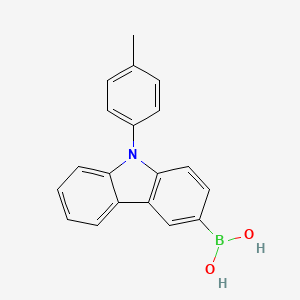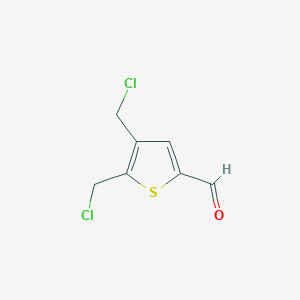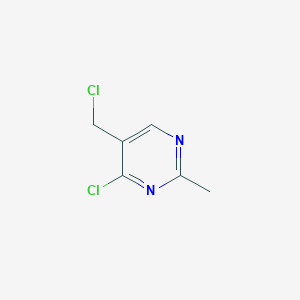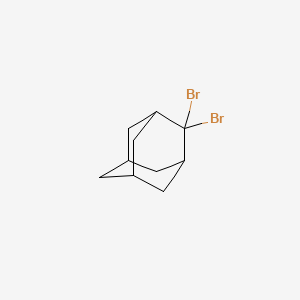
2,2-Dibromoadamantane
概要
説明
2,2-Dibromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of two bromine atoms attached to the second carbon of the adamantane framework. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromoadamantane typically involves the bromination of adamantane. One common method includes the reaction of adamantane with bromine in the presence of a catalyst such as iron powder. The reaction is carried out at elevated temperatures, usually around 40-50°C, to achieve high yields of the desired product .
Industrial Production Methods: In an industrial setting, the bromination process is optimized for large-scale production. The reaction conditions are carefully controlled to ensure the efficient conversion of adamantane to this compound. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .
化学反応の分析
Types of Reactions: 2,2-Dibromoadamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form adamantane or other derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of various oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of 2,2-dimethoxyadamantane or 2,2-dihydroxyadamantane.
Reduction: Formation of adamantane.
Oxidation: Formation of 2,2-diketoadamantane.
科学的研究の応用
2,2-Dibromoadamantane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized adamantane derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Studied for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance polymers and nanomaterials .
作用機序
The mechanism of action of 2,2-Dibromoadamantane involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. In biological systems, the compound’s lipophilicity facilitates its incorporation into lipid membranes, potentially disrupting viral replication or cancer cell growth .
類似化合物との比較
- 1,3-Dibromoadamantane
- 1,3,5-Tribromoadamantane
- 1,3,5,7-Tetrabromoadamantane
Comparison: 2,2-Dibromoadamantane is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. This unique structure makes it particularly useful in applications requiring high thermal stability and specific chemical reactivity .
特性
IUPAC Name |
2,2-dibromoadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-10(12)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNOVQSEAPAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


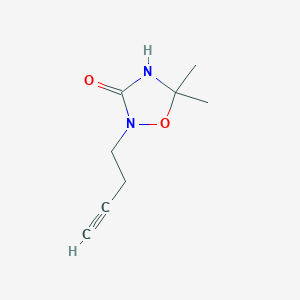
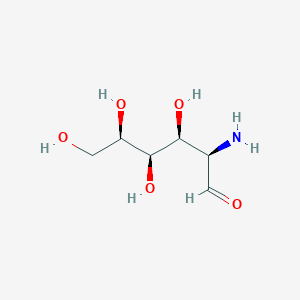
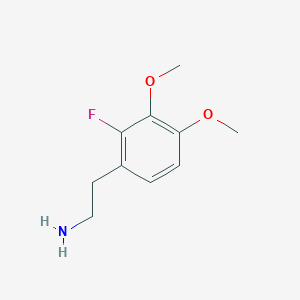
![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)
